molecular formula C10H18ClNO2 B13549352 methyloctahydro-1H-indole-3-carboxylatehydrochloride

methyloctahydro-1H-indole-3-carboxylatehydrochloride

Katalognummer: B13549352
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: RWGJCHMIVDECHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyloctahydro-1H-indole-3-carboxylatehydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyloctahydro-1H-indole-3-carboxylatehydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole derivative . The reaction is carried out under reflux in methanol, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyloctahydro-1H-indole-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Methyloctahydro-1H-indole-3-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cell signaling and interaction with biological molecules.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyloctahydro-1H-indole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyloctahydro-1H-indole-3-carboxylatehydrochloride is unique due to its specific synthetic route and the presence of the carboxylate and hydrochloride groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C10H18ClNO2

Molekulargewicht

219.71 g/mol

IUPAC-Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h7-9,11H,2-6H2,1H3;1H

InChI-Schlüssel

RWGJCHMIVDECHS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CNC2C1CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.